Cas no 2138221-90-4 (2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)ben zoic acid)
2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)ben zoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)ben zoic acid
- Benzoic acid, 2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)-
- EN300-702949
- 2138221-90-4
- 2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid
- 2-Amino-6-fluoro-4-(1-methylimidazol-2-yl)benzoic acid
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- Inchi: 1S/C11H10FN3O2/c1-15-3-2-14-10(15)6-4-7(12)9(11(16)17)8(13)5-6/h2-5H,13H2,1H3,(H,16,17)
- InChI Key: RLOHDRQVWUYBCI-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=C(F)C=C(C2N(C)C=CN=2)C=C1N
Computed Properties
- Exact Mass: 235.07570473g/mol
- Monoisotopic Mass: 235.07570473g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 81.1Ų
Experimental Properties
- Density: 1.45±0.1 g/cm3(Predicted)
- Boiling Point: 478.6±55.0 °C(Predicted)
- pka: 3.18±0.10(Predicted)
2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)ben zoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-702949-0.05g |
2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid |
2138221-90-4 | 95.0% | 0.05g |
$256.0 | 2025-03-12 | |
| Enamine | EN300-702949-0.1g |
2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid |
2138221-90-4 | 95.0% | 0.1g |
$383.0 | 2025-03-12 | |
| Enamine | EN300-702949-0.25g |
2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid |
2138221-90-4 | 95.0% | 0.25g |
$546.0 | 2025-03-12 | |
| Enamine | EN300-702949-0.5g |
2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid |
2138221-90-4 | 95.0% | 0.5g |
$858.0 | 2025-03-12 | |
| Enamine | EN300-702949-1.0g |
2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid |
2138221-90-4 | 95.0% | 1.0g |
$1100.0 | 2025-03-12 | |
| Enamine | EN300-702949-2.5g |
2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid |
2138221-90-4 | 95.0% | 2.5g |
$2155.0 | 2025-03-12 | |
| Enamine | EN300-702949-5.0g |
2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid |
2138221-90-4 | 95.0% | 5.0g |
$3189.0 | 2025-03-12 | |
| Enamine | EN300-702949-10.0g |
2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid |
2138221-90-4 | 95.0% | 10.0g |
$4729.0 | 2025-03-12 |
2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)ben zoic acid Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on 2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)ben zoic acid
Compound 2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic Acid: A Comprehensive Overview
The compound 2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid, with CAS No. 2138221904, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include an imidazole ring, a fluoro substituent, and an amino group attached to a benzoic acid backbone. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Recent studies have highlighted the importance of imidazole-containing compounds in drug discovery, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. The presence of the imidazole ring in this compound provides a platform for hydrogen bonding and π-interactions, which are critical for its interaction with biological targets. Additionally, the fluoro substituent enhances the compound's lipophilicity and stability, making it a promising candidate for drug delivery systems.
The synthesis of 2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid involves a multi-step process that typically begins with the preparation of the benzoic acid derivative. Researchers have employed various strategies, including Suzuki coupling and nucleophilic aromatic substitution, to construct the imidazole ring and introduce the fluoro substituent at specific positions on the benzene ring. These methods have been optimized to achieve high yields and purity, ensuring the compound's suitability for biological testing.
In terms of pharmacological properties, this compound has demonstrated potent inhibitory activity against several enzymes and receptors associated with inflammatory diseases. For instance, studies have shown that it effectively inhibits cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. Furthermore, its ability to modulate ion channels has opened new avenues for its application in neurodegenerative disorders.
The biological evaluation of cas no 2138221904 has also revealed its potential as an anticancer agent. Preclinical studies indicate that it induces apoptosis in various cancer cell lines by targeting mitochondrial pathways and disrupting cellular energy metabolism. Its selective toxicity towards cancer cells compared to normal cells makes it a compelling candidate for further development into an anticancer therapeutic.
In addition to its pharmacological applications, this compound has shown promise in the field of diagnostics. Its ability to fluoresce under specific conditions has led to its exploration as a probe for imaging biomolecules in living cells. This property underscores its versatility and broad applicability across multiple domains of science.
The development of imidazole-containing benzoic acids continues to be an active area of research, driven by their unique chemical properties and biological activities. As researchers delve deeper into understanding the structure-function relationships of these compounds, new insights are emerging that could pave the way for innovative therapeutic strategies.
In conclusion, cas no 2138221904, or 2-amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yllbenzoic acid, represents a significant advancement in medicinal chemistry. Its diverse biological activities, coupled with its favorable pharmacokinetic properties, position it as a valuable asset in drug discovery and development efforts.
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